N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is connected to a triazole ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide derivative of 2-bromo-4-fluoroaniline with an alkyne derivative of 1H-1,2,3-triazole-5-carboxamide under copper catalysis to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The triazole ring can be involved in redox reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce complex molecules with extended conjugation or functionalization.
Scientific Research Applications
N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening and discovery.
Biological Studies: Researchers explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, to identify new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-fluoroacetanilide: Shares the bromo and fluoro substituents but lacks the triazole and carboxamide groups.
N-(4-fluorophenyl)-2-bromoacetamide: Similar structure but with different functional groups attached to the phenyl ring.
2-bromo-4-fluorophenylacetonitrile: Contains the bromo and fluoro substituents with a nitrile group instead of the triazole and carboxamide.
Uniqueness
N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The triazole ring, in particular, is known for its stability and ability to participate in various chemical transformations, making this compound a versatile tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN4O/c10-6-3-5(11)1-2-7(6)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGIQYNOEJHRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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